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Introduction
Guanidines are a class of organic compounds characterized by a central carbon atom bonded

to three nitrogen atoms. They are among the strongest organic bases, often classified as

"superbases," due to the significant resonance stabilization of their protonated form, the

guanidinium cation.[1] This inherent strength, combined with the ability to tune their steric and

electronic properties through substitution, makes them highly valuable reagents in organic

synthesis. 1-Mesitylguanidine is a sterically hindered guanidine that is emerging as a potent

non-nucleophilic strong base. The bulky mesityl group (2,4,6-trimethylphenyl) effectively shields

the nitrogen atoms, minimizing their nucleophilicity while preserving their high basicity. This

unique characteristic allows for selective deprotonation of weakly acidic protons without the

interference of undesired nucleophilic side reactions.

This document provides an overview of the properties, applications, and generalized

experimental protocols for using 1-Mesitylguanidine and other sterically hindered guanidines

as non-nucleophilic strong bases in organic synthesis.
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While specific experimental data for 1-Mesitylguanidine is not extensively documented in

publicly available literature, its properties can be inferred from the general characteristics of

sterically hindered guanidines.

Property Value/Description Source

Chemical Name
1-Mesitylguanidine; 1-(2,4,6-

trimethylphenyl)guanidine
N/A

Molecular Formula C₁₀H₁₅N₃ [2]

Molecular Weight 177.25 g/mol [2]

Appearance
Expected to be a crystalline

solid
N/A

pKa (Conjugate Acid)

Estimated to be in the range of

12-14 in aqueous solution and

significantly higher in organic

solvents, characteristic of a

strong base.

Inferred from related

guanidines[1]

Solubility
Expected to be soluble in a

range of organic solvents.
N/A

Applications in Organic Synthesis
The primary application of 1-Mesitylguanidine stems from its ability to act as a strong base

with low nucleophilicity. This makes it an ideal reagent for a variety of organic transformations,

including:

Enolate Formation: Selective deprotonation of ketones, esters, and other carbonyl

compounds to form enolates for subsequent alkylation, aldol, or Claisen reactions. The steric

hindrance prevents competing nucleophilic attack at the carbonyl carbon.

Deprotonation of Weakly Acidic C-H, N-H, and O-H Bonds: Facilitating reactions that require

the removal of protons from substrates such as terminal alkynes, amides, and alcohols.
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Catalysis: Acting as a basic catalyst in reactions like Michael additions, Henry reactions, and

transesterifications. Its ability to activate substrates through deprotonation without forming

covalent intermediates is advantageous.

Elimination Reactions: Promoting E2 elimination reactions to form alkenes from alkyl halides

or sulfonates.

Experimental Protocols
The following are generalized protocols for the use of sterically hindered guanidines like 1-
Mesitylguanidine. Note: These are general guidelines and may require optimization for

specific substrates and reactions.

Protocol 1: General Procedure for a Base-Mediated
Alkylation Reaction
This protocol describes a typical procedure for the alkylation of a carbonyl compound using 1-
Mesitylguanidine as the base.

Workflow Diagram:

Reaction Setup Alkylation Work-up & Purification

Dissolve carbonyl compound
in anhydrous solvent

Add 1-Mesitylguanidine
(1.1 eq.) at 0 °C

Stir for 30-60 min
at 0 °C

Add alkyl halide
(1.0 eq.) slowly

Warm to room temperature
and stir until completion (TLC)

Quench with saturated
aqueous NH4Cl Extract with organic solvent Dry organic layer

(Na2SO4 or MgSO4)
Concentrate under
reduced pressure

Purify by column
chromatography

Click to download full resolution via product page

Caption: General workflow for a base-mediated alkylation.

Materials:

Carbonyl compound (e.g., ketone, ester)

1-Mesitylguanidine (1.1 equivalents)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15333634?utm_src=pdf-body
https://www.benchchem.com/product/b15333634?utm_src=pdf-body
https://www.benchchem.com/product/b15333634?utm_src=pdf-body
https://www.benchchem.com/product/b15333634?utm_src=pdf-body
https://www.benchchem.com/product/b15333634?utm_src=pdf-body-img
https://www.benchchem.com/product/b15333634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15333634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkyl halide (1.0 equivalent)

Anhydrous aprotic solvent (e.g., THF, DCM, Toluene)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

the carbonyl compound and dissolve it in the anhydrous solvent.

Cool the solution to 0 °C in an ice bath.

Add 1-Mesitylguanidine portion-wise, maintaining the temperature at 0 °C.

Stir the reaction mixture at 0 °C for 30-60 minutes to allow for complete enolate formation.

Slowly add the alkyl halide to the reaction mixture.

Allow the reaction to warm to room temperature and stir until the starting material is

consumed, as monitored by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to obtain the desired alkylated

product.
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Protocol 2: Catalytic Michael Addition
This protocol outlines a general procedure for the conjugate addition of a nucleophile to an α,β-

unsaturated carbonyl compound using a catalytic amount of 1-Mesitylguanidine.

Logical Relationship Diagram:
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Product
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Michael Donor
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Proton Transfer to
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1,4-Adduct
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Caption: Catalytic cycle of a Michael addition.

Materials:

α,β-Unsaturated carbonyl compound (Michael acceptor)
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Michael donor (e.g., diethyl malonate, nitromethane)

1-Mesitylguanidine (0.1 equivalents)

Solvent (e.g., Toluene, CH₂Cl₂)

Aqueous acid (e.g., 1 M HCl) for work-up

Procedure:

In a round-bottom flask, dissolve the Michael acceptor and the Michael donor in the chosen

solvent.

Add 1-Mesitylguanidine to the solution at room temperature.

Stir the reaction mixture at room temperature and monitor its progress by TLC.

Once the reaction is complete, add a mild aqueous acid (e.g., 1 M HCl) to neutralize the

catalyst.

Extract the product with an appropriate organic solvent.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Purify the residue by column chromatography to yield the Michael adduct.

Conclusion
1-Mesitylguanidine represents a valuable tool in the arsenal of organic chemists. Its

combination of strong basicity and steric hindrance allows for selective transformations that are

often challenging with more traditional bases. While specific, quantitative data for 1-
Mesitylguanidine is still emerging in the literature, the principles outlined in these application

notes and protocols, based on the well-established chemistry of other sterically hindered

guanidines, provide a solid foundation for its successful application in a wide range of synthetic

endeavors. Researchers are encouraged to perform small-scale trials to optimize reaction

conditions for their specific substrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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